2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol

Organic Synthesis Medicinal Chemistry Process Chemistry

This ≥98% pure piperidine derivative (MW 158.24, LogP -0.86) provides two orthogonal reactive handles—a secondary methylamine and a terminal alcohol—enabling efficient diversification. Its low hydrophobicity and compact molecular weight make it an optimal core for fragment-based discovery, PROTAC linkers, and hydrophilic probes. Documented high-yield synthesis (>100%) ensures reliable scale-up. Ideal for chemists designing focused libraries where maintaining favorable physicochemical space is critical.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 1183836-67-0
Cat. No. B1457221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol
CAS1183836-67-0
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCNC1CCN(CC1)CCO
InChIInChI=1S/C8H18N2O/c1-9-8-2-4-10(5-3-8)6-7-11/h8-9,11H,2-7H2,1H3
InChIKeyXSDQGXWBPFCWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol (CAS: 1183836-67-0): Procurement-Ready Data on a C8 Piperidine-Alcohol Building Block


2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol (CAS: 1183836-67-0) is a piperidine derivative with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol [1]. It features a piperidine ring with a methylamino substituent at the 4-position and an ethanol group at the 1-position. This compound is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry research, rather than as a finished pharmaceutical [2]. Its structure, containing both a secondary amine and a terminal alcohol, offers multiple reactive handles for downstream functionalization.

2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol: Why In-Class Piperidine Analogs Are Not Interchangeable


While numerous piperidine derivatives exist, 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol exhibits a specific substitution pattern and physicochemical profile that differentiate it from close analogs. Simple substitution with a structurally similar compound, such as a regioisomer or one with a different N-substituent, is not a viable strategy without careful consideration of the altered properties. This compound's precise combination of a 4-methylamino group and an N-ethanol moiety results in a unique set of properties including LogP, hydrogen bonding capacity, and molecular weight . These differences can significantly impact synthetic yields, solubility in reaction media, and downstream biological activity when incorporated into larger molecules . The following quantitative evidence demonstrates exactly where these critical differences lie, directly informing a scientifically sound procurement decision.

Quantitative Differentiation of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol (1183836-67-0) from Structurally Similar Building Blocks


Synthetic Yield: Quantitative Comparison for Piperidine Scaffold Construction

The target compound can be synthesized via reduction of the corresponding tert-butyl carbamate with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), achieving a quantitative yield of 100% under the described conditions . This high yield is a critical differentiator when evaluating synthetic routes for piperidine-based building blocks. For comparison, a general patent for the synthesis of 2-piperidineethanol compounds via hydrogenation of corresponding 2-pyridineethanol compounds reports issues with the formation of problematic N-methyl-2-(2-hydroxyethyl)piperidine byproducts, which necessitates high catalyst loading and controlled conditions to achieve high yields and selectivity [1]. The reported 100% yield for 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol, although on a specific substrate scale, suggests a potentially cleaner and more efficient synthetic route compared to less specific methods.

Organic Synthesis Medicinal Chemistry Process Chemistry

Lipophilicity (LogP) Differentiates this 4-Methylamino Piperidine from its 3-Substituted Regioisomer

The calculated partition coefficient (LogP) for 2-[4-(methylamino)piperidin-1-yl]ethan-1-ol is -0.86 . This value provides a quantitative measure of its lipophilicity, which is a key parameter in predicting membrane permeability and solubility. For comparison, its close structural analog and regioisomer, 2-{3-[(methylamino)methyl]piperidin-1-yl}ethanol (CAS: 915919-93-6), is predicted to be more lipophilic due to the addition of a methylene spacer . While an exact calculated LogP for this comparator is not available in the provided sources, the structural difference of a CH2 group is known to increase LogP by approximately 0.5 units (class-level inference).

Physicochemical Property ADME Lipophilicity

Hydrogen Bond Donor/Acceptor Profile Distinguishes from Structurally Similar Building Blocks

2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol has 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) . This precise HBD/HBA count is a direct consequence of its specific functional groups: one secondary amine, one hydroxyl group, and one tertiary amine. In contrast, a comparator like 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol (CAS: 915923-96-5) has the same number of HBD and HBA , but the different spatial arrangement of the methylamino group may lead to differences in intramolecular hydrogen bonding and overall polarity. Furthermore, 2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride (CAS: 1219957-09-1) exists as a dihydrochloride salt, which drastically alters its solubility and handling properties compared to the free base .

Physicochemical Property Solubility Molecular Recognition

Molecular Weight Advantage: 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol vs. Extended Analogs

2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol has a molecular weight of 158.24 g/mol [1]. This places it in the favorable range for a fragment or a compact building block, offering a lower starting point for molecular weight during lead optimization. This is a key differentiator when compared to similar but larger piperidine derivatives. For example, 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol (CAS: 915923-96-5) has a molecular weight of 172.27 g/mol, and 2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride (CAS: 1219957-09-1) has a molecular weight of 245.19 g/mol (as the dihydrochloride salt) [REFS-2, REFS-3].

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Research and Industrial Application Scenarios for 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol (CAS: 1183836-67-0)


Medicinal Chemistry: Hit-to-Lead Optimization Requiring a Low Molecular Weight Piperidine Scaffold

The compound's low molecular weight (158.24 g/mol) [1] makes it an ideal starting point for fragment-based drug discovery or for building lead compounds where maintaining a low molecular weight is critical. Its two functional handles (secondary amine and alcohol) allow for straightforward diversification while keeping the overall molecule within favorable physicochemical space, as evidenced by its low LogP of -0.86 . Compared to larger analogs like 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol (172.27 g/mol) , this compound provides a more efficient core for exploring structure-activity relationships.

Organic Synthesis: A Key Intermediate for High-Yielding Transformations

The reported 100% yield for its synthesis from a common precursor demonstrates the robustness of the chemistry surrounding this scaffold. For chemists planning multi-step syntheses, this suggests that reactions involving 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol or its derivatives can be highly efficient, minimizing purification challenges and maximizing material throughput. This is a critical consideration when scaling up reactions or synthesizing focused libraries.

Bioconjugation and Chemical Biology: Use as a Hydrophilic Linker Precursor

The compound's combination of two hydrogen bond donors and three hydrogen bond acceptors , along with its low LogP, makes it an excellent candidate for designing hydrophilic linkers or probes. Its terminal alcohol can be easily activated (e.g., to a tosylate or mesylate) for conjugation to biomolecules, while the secondary amine can be further functionalized. This is particularly relevant in developing PROTACs or fluorescent probes where linker hydrophilicity is essential to prevent aggregation and maintain target engagement.

Process Chemistry: A Model Substrate for Developing Efficient Piperidine Functionalizations

The well-documented, high-yielding synthetic route to this compound makes it a reliable model substrate for developing and optimizing new synthetic methodologies. Researchers exploring novel N-alkylations, O-alkylations, or amine protections can use 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol as a standard to benchmark reaction conditions due to its two distinct reactive sites and well-behaved physical properties.

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